1-Bromo-3-ethylcyclobutane
Description
1-Bromo-3-ethylcyclobutane (CAS: Not explicitly listed; CID: 147421650) is a brominated cyclobutane derivative with the molecular formula C₆H₁₁Br and a molecular weight of 163.06 g/mol . Its structure consists of a strained four-membered cyclobutane ring substituted with an ethyl group at position 3 and a bromine atom at position 1. The SMILES notation is CCC1CC(C1)Br, and its InChIKey is TXXKUXGTTHIKLV-UHFFFAOYSA-N, highlighting the spatial arrangement of substituents . The compound’s steric and electronic properties are influenced by the cyclobutane ring’s inherent strain (~110 kJ/mol), which impacts its reactivity and stability compared to less strained cyclic or acyclic analogs.
Properties
IUPAC Name |
1-bromo-3-ethylcyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-5-3-6(7)4-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXKUXGTTHIKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination of 3-Ethylcyclobutane
Radical-mediated bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) offers regioselective bromination at the tertiary carbon adjacent to the ethyl group:
$$
\text{3-Ethylcyclobutane} + \text{NBS} \xrightarrow{\text{UV/hv}} \text{this compound} + \text{Succinimide}
$$
The ethyl group stabilizes the transition state through hyperconjugation, directing bromine to the 1-position. This method is advantageous for its functional group tolerance but requires stringent control of initiation conditions to prevent over-bromination.
Reaction Conditions
Hydrobromination of 3-Ethylcyclobutene
Anti-Markovnikov addition of HBr to 3-ethylcyclobutene in the presence of peroxides provides a route to the target compound:
$$
\text{3-Ethylcyclobutene} + \text{HBr} \xrightarrow{\text{ROOR}} \text{this compound}
$$
The peroxide promotes radical chain mechanisms, favoring bromine addition to the less substituted carbon. This method requires prior synthesis of 3-ethylcyclobutene, which can be achieved via [2+2] cycloaddition of ethylene and ethylacetylene under photochemical conditions.
Reaction Conditions
Grignard Reaction with Cyclobutanone
Synthesis via Grignard reagent addition to cyclobutanone followed by bromination:
- Formation of 3-Ethylcyclobutanol :
$$
\text{Cyclobutanone} + \text{CH}2\text{CH}2\text{MgBr} \rightarrow \text{3-Ethylcyclobutanol}
$$ - Bromination :
$$
\text{3-Ethylcyclobutanol} + \text{PBr}_3 \rightarrow \text{this compound}
$$
This two-step approach leverages the nucleophilicity of Grignard reagents to install the ethyl group, followed by hydroxyl-to-bromine substitution. Cyclobutanone synthesis typically involves Baeyer-Villiger oxidation or [2+2] cycloaddition.
Reaction Conditions
- Step 1 : THF, 0°C to reflux
- Step 2 : Anhydrous ether, 0°C
- Overall Yield : 25–40% (limited by cyclobutanone availability).
Analytical Validation
Spectroscopic Characterization
- ¹H NMR : Expected signals include a triplet for the ethyl group’s methyl protons (δ 0.9–1.1 ppm), a multiplet for the cyclobutane ring protons (δ 1.6–2.2 ppm), and a broad singlet for the bromine-adjacent proton (δ 3.0–3.5 ppm).
- IR Spectroscopy : C-Br stretch visible at 500–600 cm⁻¹; C-H stretches for sp³ hybridized carbons at 2800–3000 cm⁻¹.
Chromatographic Purity
Gas chromatography-mass spectrometry (GC-MS) can confirm molecular ion peaks at m/z 162 (M-Br) and 164 (M-Br + 2 isotope). High-performance liquid chromatography (HPLC) with a C18 column resolves diastereomers, providing a purity assessment.
Challenges and Optimization
- Ring Strain : The cyclobutane ring’s 90° bond angles increase reactivity, necessitating low-temperature conditions to prevent decomposition.
- Diastereomer Separation : Fractional crystallization or chiral chromatography is required to isolate individual stereoisomers.
- Regioselectivity : Competing bromination at the 2-position may occur in radical or electrophilic routes, demanding careful reagent selection.
Tables
Table 1. Comparison of Preparation Methods
| Method | Reagents/Conditions | Yield Estimate | Key Challenges |
|---|---|---|---|
| Halogenation of Alcohol | PBr₃, 0–25°C | 50–70% | Ring-opening side reactions |
| Radical Bromination | NBS, UV light, 60–80°C | 30–50% | Regioselectivity control |
| Hydrobromination | HBr, ROOR, -10–25°C | 40–60% | Cyclobutene synthesis |
| Grignard Reaction | CH₂CH₂MgBr, PBr₃ | 25–40% | Cyclobutanone availability |
Table 2. Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 0.9 (t, CH₃), δ 3.2 (m, Br-C-H) | |
| IR | 550 cm⁻¹ (C-Br), 2950 cm⁻¹ (C-H) | |
| GC-MS | m/z 162 (M-Br), 164 (M-Br + 2) |
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-ethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of corresponding alcohols or ethers.
Elimination Reactions: Under suitable conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 3-ethylcyclobutene.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions, leading to the formation of various products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents like methanol or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: Alkenes, such as 3-ethylcyclobutene.
Oxidation and Reduction Reactions: Various oxidized or reduced products, depending on the specific reaction conditions.
Scientific Research Applications
1-Bromo-3-ethylcyclobutane has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the preparation of more complex molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Although specific biological applications are limited, derivatives of this compound may be explored for their potential biological activities.
Medicine: Research into the medicinal properties of cyclobutane derivatives, including potential antiviral, antibacterial, or anticancer activities, may involve compounds like this compound.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethylcyclobutane primarily involves its reactivity as an alkyl halide. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed. For example, in substitution reactions, nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new bonds and products.
Comparison with Similar Compounds
1-Bromo-3-isopropylcyclobutane
- Molecular Formula : C₇H₁₃Br
- Molecular Weight : 177.085 g/mol
- Key Differences: The isopropyl substituent introduces greater steric bulk compared to the ethyl group in 1-bromo-3-ethylcyclobutane. Increased branching may reduce reactivity in nucleophilic substitution (e.g., SN2) due to hindered backside attack. No direct boiling point or density data are available, but higher molecular weight suggests marginally higher boiling point than the ethyl analog.
1-Bromo-3-chlorocyclobutane
- Molecular Formula : C₄H₆BrCl
- Molecular Weight : 169.45 g/mol
- Key Differences :
- Substitution of bromine with chlorine alters halogen-dependent reactivity. Chlorine’s lower polarizability and weaker leaving-group ability (compared to bromine) would reduce elimination or substitution rates.
- Smaller molecular weight and halogen size may decrease steric effects but increase ring strain due to closer proximity of substituents.
1-Bromo-3-methylbutane (Isoamyl Bromide)
- Molecular Formula : C₅H₁₁Br
- Molecular Weight : 151.045 g/mol
- Physical Properties :
- Key Differences :
- Acyclic structure eliminates ring strain, enhancing thermal stability but reducing directional reactivity (e.g., in ring-opening reactions).
- Lower molecular weight and linear chain facilitate faster SN2 reactivity compared to cyclobutane derivatives.
1-(Bromomethyl)-3-ethoxycyclobutane
- Molecular Formula : C₇H₁₃BrO
- Molecular Weight : 193.08 g/mol
- Predicted Properties :
- Key Differences :
- The ethoxy group introduces polarity, improving solubility in polar solvents.
- Functionalization with an ether moiety diversifies reactivity (e.g., participation in acid-catalyzed rearrangements or ether cleavage).
Ethyl 1-(Bromomethyl)cyclobutane-1-carboxylate
- Molecular Formula : C₈H₁₃BrO₂
- Molecular Weight : 221.09 g/mol
- Key Differences: The ester group enables participation in condensation or hydrolysis reactions, absent in non-functionalized analogs. Increased molecular complexity broadens applications in pharmaceuticals or agrochemical synthesis.
Structural and Reactivity Trends
Impact of Substituents
- Steric Effects : Bulky groups (e.g., isopropyl) hinder nucleophilic substitution but stabilize carbocation intermediates in SN1 mechanisms.
- Electronic Effects : Electron-withdrawing groups (e.g., ester) polarize the C-Br bond, accelerating substitution reactions.
Ring Strain vs. Acyclic Flexibility
- Cyclobutane derivatives exhibit higher reactivity in ring-opening reactions (e.g., with nucleophiles) due to strain relief. Acyclic analogs (e.g., isoamyl bromide) prioritize chain-based reactivity.
Halogen Influence
- Bromine’s superior leaving-group ability compared to chlorine enhances substitution rates in cyclobutane systems.
Biological Activity
1-Bromo-3-ethylcyclobutane is a halogenated cycloalkane that has garnered interest in various fields of chemistry and biology due to its potential applications as a chemical intermediate and its biological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a cyclobutane ring with an ethyl group and a bromine atom attached. Its structure can be represented as follows:
This unique structure imparts specific reactivity patterns that are significant in biological systems.
Reactivity and Biochemical Interactions
This compound exhibits electrophilic properties, primarily due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions with various biomolecules, including proteins and nucleic acids. The bromine atom can be replaced by nucleophiles present in cellular environments, leading to alterations in cellular function.
Cellular Effects
Brominated compounds are known to influence cellular signaling pathways. They can modulate gene expression and affect metabolic processes by interacting with key enzymes and receptors. The specific cellular effects of this compound have not been extensively documented; however, similar brominated compounds have shown potential in disrupting cellular homeostasis and promoting apoptosis in cancer cells .
Cancer Research
The exploration of cyclobutane derivatives in cancer research is promising. Some studies indicate that brominated compounds can induce cell cycle arrest and apoptosis in cancer cell lines. The specific mechanisms often involve the inhibition of critical signaling pathways associated with cell proliferation .
In Vitro Studies
In vitro assays using cyclobutane derivatives indicate that modifications to their structure can enhance biological activity. For example, studies on related compounds have shown that substituents on the cyclobutane ring can significantly influence their interaction with biological targets, such as enzymes involved in metabolic pathways .
Table 1: Summary of Biological Activities of Brominated Cycloalkanes
Pharmacokinetics
The pharmacokinetic profile of this compound is not well-characterized; however, being a small non-polar molecule suggests favorable absorption characteristics. The distribution, metabolism, and excretion (ADME) properties would likely depend on its reactivity and interactions with metabolic enzymes present in biological systems.
Safety Considerations
As with many halogenated organic compounds, safety assessments are crucial. Brominated compounds can exhibit toxicity at certain concentrations, necessitating careful evaluation during experimental applications. Potential adverse effects include cytotoxicity and disruption of normal cellular functions at high doses.
Q & A
Q. What are the established synthetic routes for 1-bromo-3-ethylcyclobutane, and how do reaction conditions influence yield?
The synthesis of this compound typically involves bromination of 3-ethylcyclobutane. Radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation is a common method, though regioselectivity must be carefully controlled due to potential isomer formation. Alternatively, hydrobromination of 3-ethylcyclobutene with HBr in the presence of peroxides (e.g., dibenzoyl peroxide) may be employed. Reaction temperature (e.g., 40–80°C) and solvent polarity (e.g., CCl₄ vs. THF) significantly affect yield and purity. Gas chromatography (GC) with flame ionization detection is recommended for purity assessment .
Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?
- NMR : H NMR will show distinct signals for cyclobutane protons (δ 2.5–3.5 ppm, multiplet splitting due to ring strain) and the ethyl group (δ 0.9–1.5 ppm). C NMR will confirm the quaternary carbon bearing bromine (δ 35–45 ppm).
- Mass Spectrometry (MS) : Electron ionization (EI-MS) should display a molecular ion peak at m/z 150.67 (M) and characteristic fragments from C-Br bond cleavage (e.g., m/z 71 for [C₅H₇]) .
- IR : A strong absorption band near 500–600 cm confirms the C-Br stretch .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
- First Aid : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention.
- Storage : Keep in a cool, dry place away from oxidizers and strong bases. Store in amber glass bottles to prevent light-induced decomposition .
Advanced Research Questions
Q. How can computational chemistry resolve stereochemical ambiguities in the synthesis of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict the stability of stereoisomers by comparing their Gibbs free energies. Transition-state modeling (e.g., using QST2) helps identify kinetic vs. thermodynamic control in bromination reactions. Molecular dynamics simulations further elucidate solvent effects on reaction pathways .
Q. What strategies mitigate challenges in isolating this compound from reaction mixtures containing regioisomers?
- Chromatography : Use flash column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 85:15).
- Distillation : Fractional distillation under reduced pressure (e.g., 30–50 mmHg) can separate isomers based on boiling point differences.
- Crystallization : Low-temperature recrystallization in ethanol may selectively isolate the desired isomer .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution (SN_NN2) reactions?
The cyclobutane ring imposes significant steric hindrance, slowing S2 kinetics compared to linear bromoalkanes. Electron-withdrawing substituents on the ethyl group (e.g., -CF₃) further polarize the C-Br bond, enhancing electrophilicity. Kinetic studies using varying nucleophiles (e.g., KI vs. NaN₃) and polar aprotic solvents (e.g., DMSO) are recommended to quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
